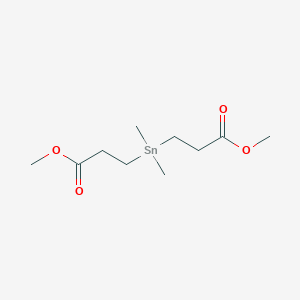

Bis(carbomethoxyethyl)dimethyltin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(carbomethoxyethyl)dimethyltin is an organotin compound with the chemical formula C10H20O4Sn.

准备方法

The synthesis of bis(carbomethoxyethyl)dimethyltin typically involves the reaction of dimethyltin dichloride with ethyl chloroacetate in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反应分析

Bis(carbomethoxyethyl)dimethyltin undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.

Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Catalysis in Polyester Production

Bis(carbomethoxyethyl)dimethyltin is utilized as a catalyst in the esterification process for producing polyesters. Organotin compounds, including this specific dimethyltin derivative, facilitate the reaction between polyfunctional carboxylic acids and alcohols, significantly reducing the time required for esterification. This application is crucial in manufacturing textiles, coatings, and packaging materials suitable for food and pharmaceutical applications .

PVC Stabilization

Organotin compounds are widely recognized for their role as heat stabilizers in polyvinyl chloride (PVC) processing. This compound can be employed to enhance the thermal stability of PVC products, which are used in various applications ranging from construction materials to consumer goods . The compound helps prevent degradation during processing and extends the lifespan of PVC products.

Potential Drug Intermediates

Due to its chemical structure, this compound may serve as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with various biological molecules presents opportunities for drug formulation and development .

Medical Device Coatings

The compound's non-toxic nature makes it suitable for use in coatings for medical devices. Its low volatility and stability under physiological conditions suggest potential applications in creating safe surfaces for implants and other medical equipment .

Case Studies

作用机制

The mechanism of action of bis(carbomethoxyethyl)dimethyltin involves its interaction with cellular components, leading to various biological effects. It can bind to DNA and proteins, disrupting their normal functions. This interaction can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent . The molecular targets and pathways involved include the inhibition of inflammatory mediators and the induction of oxidative stress .

相似化合物的比较

Bis(carbomethoxyethyl)dimethyltin can be compared with other organotin compounds, such as:

Trimethyltin chloride: Known for its neurotoxic effects.

Tributyltin oxide: Widely used as a biocide but has significant environmental toxicity.

Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethanes.

What sets this compound apart is its specific structural features and the balance between its reactivity and stability, making it suitable for various applications in research and industry.

生物活性

Bis(carbomethoxyethyl)dimethyltin (BCEDMT) is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of BCEDMT, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

BCEDMT is characterized by the formula C10H20O4Sn. Its structure consists of two carbomethoxyethyl groups attached to a dimethyltin moiety, contributing to its unique chemical properties. The presence of the tin atom allows for various coordination behaviors, which can influence its biological interactions.

Mechanisms of Biological Activity

Research has indicated that organotin compounds like BCEDMT exhibit significant biological activities through several mechanisms:

- Cholinesterase Inhibition : Similar to other carbamate derivatives, BCEDMT may inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

- Metal Chelation : BCEDMT has shown the ability to chelate biometals such as zinc and copper. This property is particularly relevant in neurodegenerative diseases where metal ion dysregulation is implicated .

- Cytotoxicity : Studies have demonstrated that organotin compounds can exhibit cytotoxic effects on various cell lines. The cytotoxicity of BCEDMT has been evaluated against liver and neuronal cells, showing varying degrees of toxicity depending on concentration and exposure time .

Cytotoxicity Studies

A notable study assessed the cytotoxic activity of BCEDMT using different cell lines. The results indicated that BCEDMT exhibited significant cytotoxic effects at higher concentrations, with IC50 values suggesting a dose-dependent relationship. The compound was found to induce apoptosis in cancer cell lines while exhibiting lower toxicity in non-cancerous cells .

Coordination Chemistry

The coordination behavior of BCEDMT has been studied using spectroscopic methods. The crystal structure revealed that BCEDMT forms stable complexes with various ligands, which may enhance its biological activity through improved solubility and bioavailability .

Neuroprotective Effects

In a study focusing on neuroprotection, BCEDMT was evaluated for its ability to protect neuronal cells from oxidative stress. The findings suggested that BCEDMT could mitigate oxidative damage by chelating harmful metal ions and reducing reactive oxygen species (ROS) levels .

Anticancer Potential

Another case study investigated the anticancer potential of BCEDMT against breast cancer cell lines. The results showed that treatment with BCEDMT led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Liver Cells | 25 | Cytotoxicity |

| Study 2 | Neuronal Cells | 30 | Neuroprotection |

| Study 3 | Breast Cancer Cells | 15 | Apoptosis induction |

属性

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)-dimethylstannyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7O2.2CH3.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLRVACYJLBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Sn](C)(C)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319222 |

Source

|

| Record name | ST51045823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115152-95-9 |

Source

|

| Record name | ST51045823 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。